molecular formula C21H16O4S B2696293 4-[(E)-3-(4-methoxyphenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate CAS No. 331460-47-0

4-[(E)-3-(4-methoxyphenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate

Cat. No. B2696293
M. Wt: 364.42
InChI Key: TZFGKASAPVFUSS-AWNIVKPZSA-N
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Description

The compound “4-[(E)-3-(4-methoxyphenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate” has a molecular formula of C21H16O4S and a molecular weight of 364.41434 .

Scientific Research Applications

Antimicrobial and Antioxidant Properties

Research has identified compounds structurally related to "4-[(E)-3-(4-methoxyphenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate" that exhibit notable antimicrobial and antioxidant activities. For instance, ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds have been synthesized and tested for their in vitro antimicrobial and antioxidant capabilities. Some of these compounds showed excellent antibacterial and antifungal properties, as well as profound antioxidant potential, indicating their potential for pharmaceutical applications (K. Raghavendra et al., 2016).

Photophysical Behavior

The photophysical behavior of compounds incorporating the 4-methoxyphenyl group, similar to the structure , has been studied extensively. For example, research into p-methoxyphenyl alkenyl phenanthrenecarboxylates explored the structure and competitive formation of intramolecular cycloaddition products upon irradiation, revealing insights into their photochemical and photophysical properties. These findings are crucial for understanding the behavior of such compounds under light exposure, which could inform their use in photoreactive applications (H. Sakuragi et al., 1990).

Molecular Docking and Quantum Chemical Calculations

Molecular docking and quantum chemical studies have been conducted on compounds with similar functional groups, aiming to understand their molecular structure, reactivity, and potential biological interactions. These studies provide a theoretical foundation for predicting the behavior of such compounds in various conditions, which is beneficial for designing molecules with desired properties (A. Viji et al., 2020).

Polymer Chemistry

The compound's structural motif is relevant in the synthesis and study of polymers. Research in this area includes the development of polymers with specific functional groups that influence the material's properties, such as liquid crystallinity, photoreactivity, and electrical conductivity. These studies expand the understanding of how substituents like the 4-methoxyphenyl group affect polymer characteristics and applications (X. Kong et al., 1999).

properties

IUPAC Name

[4-[(E)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]phenyl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O4S/c1-24-17-11-7-16(8-12-17)19(22)13-6-15-4-9-18(10-5-15)25-21(23)20-3-2-14-26-20/h2-14H,1H3/b13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFGKASAPVFUSS-AWNIVKPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(E)-3-(4-methoxyphenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate

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